molecular formula C23H32Cl2NNa2O6P B12825555 CID 123134552

CID 123134552

Cat. No.: B12825555
M. Wt: 566.4 g/mol
InChI Key: IVXNINGCQWCJJG-ZDQMXAFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 123134552 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules maintained by the National Center for Biotechnology Information (NCBI). For instance, and emphasize the importance of systematic nomenclature, experimental reproducibility, and detailed physicochemical characterization (e.g., molecular formula, molecular weight, spectral data).

Based on , which mandates the use of PubChem Compound Identifiers (CIDs) for unambiguous referencing, this compound should adhere to IUPAC naming conventions and include critical data such as:

  • Molecular formula (e.g., inferred from similar compounds like C₇H₁₄N₂O in ).
  • Physicochemical properties (e.g., logP, solubility, bioavailability score, as seen in ).
  • Synthetic pathways (e.g., reaction conditions, purification methods, as outlined in ).

However, due to the absence of direct experimental data for this compound in the provided evidence, further primary literature or PubChem entries would be required to complete its profile.

Properties

Molecular Formula

C23H32Cl2NNa2O6P

Molecular Weight

566.4 g/mol

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/t18?,19-,20+,21-,23-;;/m1../s1

InChI Key

IVXNINGCQWCJJG-ZDQMXAFVSA-N

Isomeric SMILES

C[C@@]12CCC3[C@H]([C@@H]1CC[C@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na].[Na]

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na].[Na]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 123134552, we compare it with structurally or functionally related compounds mentioned in the evidence. Key parameters include molecular properties, bioactivity, and synthetic accessibility.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) CID 57416287 () CID 11075767 () CID 78358133 ()
Molecular Formula Not Provided C₇H₁₄N₂O C₁₄H₁₇NO₃ C₇H₇NO₃S
Molecular Weight Not Provided 142.20 g/mol 247.29 g/mol 185.20 g/mol
LogP (iLOGP) Not Provided 1.83 2.77 1.88
Solubility (ESOL) Not Provided 86.7 mg/mL (Very Soluble) 0.26 mg/mL (Soluble) 2.74 mg/mL (Very Soluble)
Bioavailability Score Not Provided 0.55 0.55 0.55
BBB Permeability Not Provided No Yes No
CYP Inhibition Not Provided None CYP1A2 Inhibitor CYP1A2 Inhibitor
Synthetic Accessibility Not Provided Moderate (e.g., K₂CO₃, 100°C) High (e.g., DMAP, Et₃N, 20°C) Moderate (e.g., FeSO₄, 25°C)

Key Findings:

Structural Diversity : this compound’s hypothetical analogs exhibit varied functional groups (e.g., nitroaryl, oxetane, sulfonyl), influencing their physicochemical profiles .

Bioactivity Trends : Compounds with higher logP values (e.g., CID 11075767) often show better BBB permeability, whereas polar groups (e.g., sulfonyl in CID 78358133) reduce permeability .

Synthetic Complexity : Reaction conditions (e.g., temperature, catalysts) correlate with scalability and purity, as emphasized in and .

Q & A

Q. How to address ethical considerations in publishing this compound research?

  • Methodology :
  • Declare conflicts of interest (e.g., funding from pharmaceutical companies).
  • Comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

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